molecular formula C8H12N2O B110975 1-Isobutyl-1H-pyrazole-4-carbaldehyde CAS No. 1006333-32-9

1-Isobutyl-1H-pyrazole-4-carbaldehyde

Cat. No. B110975
M. Wt: 152.19 g/mol
InChI Key: HOPKSBAEUKMTHH-UHFFFAOYSA-N
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Description

The compound "1-Isobutyl-1H-pyrazole-4-carbaldehyde" appears to be closely related to the class of compounds discussed in the provided papers, which include various derivatives of pyrazole and pyran molecules. These compounds are of interest due to their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

In the first paper, a series of isobutyl 6-amino-4-aryl-5-cyano-2-methyl-4H-pyran-3-carboxylates were synthesized using a multicomponent reaction (MCR) involving isobutyl ethylacetoacetate, aryl aldehydes, and malononitrile with BF3:OEt2 as a catalyst . Although this does not directly describe the synthesis of "1-Isobutyl-1H-pyrazole-4-carbaldehyde," the use of isobutyl groups and the involvement of aryl aldehydes in MCRs could be relevant for the synthesis of related compounds.

Molecular Structure Analysis

The molecular structure of the synthesized compounds in the first paper was analyzed using IR and NMR spectroscopy, and the crystal structure was determined by single X-ray structural analysis . The pyran ring was found to adopt a flattened-boat conformation. While this paper does not directly analyze "1-Isobutyl-1H-pyrazole-4-carbaldehyde," the techniques and findings could provide insights into the structural analysis of similar compounds.

Chemical Reactions Analysis

The second paper discusses the condensation of isobutyraldehyde with various CH acids in the presence of amines to produce different isopropyl-substituted 4H-pyrans and related compounds . This suggests that isobutyraldehyde is a versatile starting material for synthesizing a wide range of compounds, potentially including pyrazole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds synthesized in these studies are not directly detailed in the abstracts provided. However, the use of spectroscopic techniques for structural analysis implies that these compounds can be characterized by their IR and NMR spectra, which are related to their physical and chemical properties . Additionally, the reactivity of isobutyraldehyde with various CH acids indicates that the aldehyde group can participate in condensation reactions, which is a significant chemical property .

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

Research has focused on the synthesis of novel pyrazole derivatives, showcasing their utility as precursors for compounds with potential biological activities. For instance, the synthesis of heteroaryl pyrazole derivatives and their reaction with chitosan to form Schiff bases has been explored, with these compounds characterized by various analytical methods and screened for antimicrobial activity against a range of bacteria and fungi. The antimicrobial activity was found to depend on the type of Schiff base moiety, highlighting the importance of structural variation in designing bioactive compounds (Hamed et al., 2020).

Biological Activities

The synthesis and evaluation of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives have demonstrated significant antioxidant and anti-inflammatory activities. This study underscores the potential of pyrazole derivatives in developing therapeutic agents (Sudha et al., 2021).

Additionally, the design, synthesis, and study of pyrazole analogues for anticonvulsant and analgesic activities through the Knoevenagel reaction approach have been undertaken, revealing compounds with potent activities and providing insight into structure-activity relationships (Viveka et al., 2015).

Antimicrobial and Antitumor Applications

Novel thioglycosides incorporating 1,3,4-oxadiazole, triazole, and triazine moieties synthesized from pyrazole derivatives have shown high anti-tumor activities against breast and liver cell lines, indicating the potential for developing new cancer therapies (Abu-Zaied et al., 2011).

Furthermore, the synthesis of pyrano[4,3-b]pyrane derivatives bearing 1H-pyrazole has been achieved, with some compounds exhibiting potency comparable or superior to commercial drugs against bacterial and fungal pathogens. This suggests the potential of pyrazole-based compounds in addressing antimicrobial resistance (Sangani et al., 2012).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . The hazard statements associated with the compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P338+P351) .

properties

IUPAC Name

1-(2-methylpropyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-7(2)4-10-5-8(6-11)3-9-10/h3,5-7H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPKSBAEUKMTHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30598869
Record name 1-(2-Methylpropyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isobutyl-1H-pyrazole-4-carbaldehyde

CAS RN

1006333-32-9
Record name 1-(2-Methylpropyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde
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